2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol chemical structure elucidation
2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol chemical structure elucidation
An In-depth Technical Guide to the Structural Elucidation of 2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol
This guide provides a comprehensive, technically-grounded framework for the complete chemical structure elucidation of 2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol, a novel heterocyclic compound of interest in medicinal chemistry. As this molecule represents a unique scaffold, this document outlines the rigorous, multi-technique analytical workflow that would be employed to unambiguously determine its constitution and connectivity, moving from fundamental properties to definitive spectroscopic evidence. The causality behind each experimental choice is explained, reflecting a field-proven strategy for characterizing new chemical entities.
Introduction: The Furo[3,2-b]pyridine Scaffold
The furo[3,2-b]pyridine core is a significant heterocyclic scaffold found in numerous biologically active compounds. Its rigid, planar structure and the specific arrangement of heteroatoms make it an attractive starting point for designing enzyme inhibitors and other therapeutic agents. The target molecule, 2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol, introduces hydroxyl groups at key positions, enhancing its potential for hydrogen bonding and metabolic activity. Given its novelty, a systematic and verifiable elucidation process is paramount. This guide details that process.
The Elucidation Workflow: A Self-Validating System
Figure 1: A comprehensive workflow for the structural elucidation of a novel chemical entity, emphasizing the convergence of multiple analytical techniques for self-validation.
Molecular Formula Determination: The First Definitive Step
Rationale: Before determining the arrangement of atoms, we must first establish the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the preferred method for its precision and sensitivity. It provides an exact mass measurement, allowing for the calculation of a unique molecular formula.
Protocol: High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid for ionization enhancement).
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Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
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Analysis: Infuse the sample directly or via LC injection. Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.
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Data Processing: Determine the accurate mass of the most abundant isotopic peak. Use the instrument's software to calculate the molecular formula that best fits the measured mass with a low ppm (parts per million) error.
Expected Results: For 2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol (C₈H₇NO₃), the theoretical exact mass is 165.0426 g/mol .
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Theoretical [M+H]⁺: 166.0504
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Expected HRMS Result: An observed mass of ~166.0501, corresponding to the formula C₈H₈NO₃⁺, with a mass error < 5 ppm. This result provides strong evidence for the proposed elemental composition.
Functional Group Identification via Infrared Spectroscopy
Rationale: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique that identifies the presence of specific functional groups based on their characteristic vibrational frequencies. This allows for a quick confirmation of key structural features.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
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Sample Preparation: Place a small amount of the solid, purified sample directly onto the ATR crystal.
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Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
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Analysis: Identify key absorption bands and assign them to specific functional groups.
Expected Data Summary:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Implication for Structure |
| ~3300-3100 (broad) | Strong | O-H Stretch (Alcohol & Phenol) | Confirms the presence of two hydroxyl groups. |
| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch | Consistent with the aromatic pyridine and furan rings. |
| ~2920, 2850 | Medium-Weak | Aliphatic C-H Stretch | Confirms the -CH₂- group of the hydroxymethyl substituent. |
| ~1640-1550 | Strong-Medium | C=C and C=N Stretching | Characteristic of the fused aromatic ring system. |
| ~1250-1050 | Strong | C-O Stretch (Alcohol & Phenol) | Supports the presence of the hydroxymethyl and phenolic groups. |
This FTIR data provides corroborating evidence for the major functional components of the molecule before proceeding to the more detailed connectivity analysis with NMR.
Definitive Connectivity Mapping with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the most powerful tool for structure elucidation, providing detailed information about the chemical environment, count, and connectivity of every proton and carbon atom in the molecule.
Predicted Structure and Numbering:
(Note: Image is a placeholder for the chemical structure with IUPAC numbering for clarity in the following NMR discussion.)
1D NMR: The Initial Atomic Census
Protocol: ¹H and ¹³C{¹H} NMR
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Sample Preparation: Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆, which is ideal for compounds with exchangeable -OH protons).
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Acquisition:
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¹H NMR: Acquire a standard proton spectrum.
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¹³C NMR: Acquire a proton-decoupled carbon spectrum.
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DEPT-135: Acquire a Distortionless Enhancement by Polarization Transfer spectrum to differentiate carbon types (CH/CH₃ positive, CH₂ negative, Quaternary absent).
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Predicted ¹H and ¹³C NMR Data (in DMSO-d₆):
| Position | Atom Type | Predicted ¹H Shift (ppm), Multiplicity, Integration | Predicted ¹³C Shift (ppm) | DEPT-135 |
| -CH₂OH | -CH₂- | ~4.6 (s, 2H) | ~57 | Negative |
| -CH₂OH | -OH | ~5.5 (t, 1H, exchangeable) | - | - |
| 3 | C-H | ~6.8 (s, 1H) | ~103 | Positive |
| 5 | C-H | ~7.8 (d, 1H) | ~145 | Positive |
| 6-OH | -OH | ~10.0 (s, 1H, exchangeable) | - | - |
| 7 | C-H | ~6.9 (d, 1H) | ~115 | Positive |
| 2 | C | Quaternary | - | ~160 |
| 3a | C | Quaternary | - | ~118 |
| 6 | C | Quaternary | - | ~155 |
| 7a | C | Quaternary | - | ~148 |
Note: Chemical shifts are estimates based on analogous structures and are highly dependent on solvent and concentration.
2D NMR: Assembling the Molecular Puzzle
Rationale: While 1D NMR provides a list of parts, 2D NMR experiments reveal how they are connected. COSY, HSQC, and HMBC are the essential trio for this task.
Protocol: 2D NMR Suite
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Using the same sample, acquire COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra.
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COSY (¹H-¹H Correlation): This experiment identifies protons that are coupled (typically through 2-3 bonds).
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Expected Key Correlation: A cross-peak between H5 and H7, confirming their ortho relationship on the pyridine ring. A correlation between the -CH₂OH proton and the -CH₂- protons would also be expected.
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HSQC (¹H-¹³C One-Bond Correlation): This experiment links each proton directly to the carbon it is attached to.
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Expected Correlations: It will definitively assign each proton signal to its corresponding carbon signal from the table above (e.g., the proton at ~7.8 ppm will correlate to the carbon at ~145 ppm, identifying them as H5 and C5).
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HMBC (¹H-¹³C Long-Range Correlation): This is the most critical experiment for piecing together the fused ring system. It shows correlations between protons and carbons that are 2-3 bonds away, revealing the connectivity across quaternary carbons.
Figure 2: Key HMBC correlations required to assemble the furo[3,2-b]pyridine core and confirm substituent positions.
Interpretation of Key HMBC Correlations:
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H(CH₂) → C2 & C3: The protons of the hydroxymethyl group will show a correlation to the quaternary carbon C2 and the protonated carbon C3. This definitively places the -CH₂OH group at the 2-position of the furan ring.
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H3 → C2, C3a, & C7a: The furan proton H3 will correlate across the fusion to two quaternary carbons, C3a and C7a, and to the substituted carbon C2. This is crucial evidence for the furan ring's fusion to the pyridine ring.
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H5 → C7 & C7a: The pyridine proton H5 will show a 3-bond correlation to H7 and a 2-bond correlation to the bridgehead carbon C7a, confirming the arrangement of the pyridine ring.
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H7 → C5 & C6: The pyridine proton H7 will correlate to C5 and, critically, to the oxygen-bearing quaternary carbon C6. This correlation confirms the position of the hydroxyl group at C6.
The combination of these long-range correlations allows for the unambiguous assembly of the entire molecular skeleton, piece by piece, providing definitive proof of the structure.
Final Confirmation: X-ray Crystallography
While the combination of HRMS and advanced NMR provides an exceptionally high degree of confidence, the "gold standard" for structural proof is single-crystal X-ray crystallography. If a suitable single crystal of the compound can be grown, this technique provides a three-dimensional model of the molecule, confirming not only connectivity but also bond lengths, bond angles, and intermolecular interactions in the solid state.
Conclusion
The structural elucidation of a novel molecule like 2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol is a systematic process rooted in the principles of logical deduction and cross-validation. By starting with the molecular formula from HRMS, identifying functional groups with FTIR, and then meticulously mapping the atomic connectivity with a suite of 1D and 2D NMR experiments, a definitive and trustworthy structural assignment can be achieved. Each step in the workflow is designed to build upon the last, culminating in a self-consistent dataset that rigorously supports the final proposed structure.
References
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Spectrometric Identification of Organic Compounds ; Silverstein, R. M., Webster, F. X., Kiemle, D. J., Bryce, D. L., Eds.; John Wiley & Sons, 2014. (A foundational text for interpreting spectroscopic data). [Link]
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Introduction to Spectroscopy ; Pavia, D. L., Lampman, G. M., Kriz, G. S., Vyvyan, J. R., Eds.; Cengage Learning, 2014. (Provides standard protocols and data for common analytical techniques). [Link]
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High-Resolution Mass Spectrometry and Accurate-Mass Determination ; Gross, J. H.; Journal of the American Society for Mass Spectrometry, 2009, 25(5), 783-792. (A review detailing the principles and applications of HRMS). [Link]
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IUPAC Recommendations on NMR Data Reporting: "Guidelines for the Representation of Pulse Sequences for Solution-State NMR"; IUPAC, Pure and Applied Chemistry, 2001, 73(11), 1795-1818. (Provides the authoritative standards for acquiring and reporting NMR data). [Link]
